4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17330118
InChI: InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7)
SMILES:
Molecular Formula: C13H10F3N3O5
Molecular Weight: 345.23 g/mol

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt

CAS No.:

Cat. No.: VC17330118

Molecular Formula: C13H10F3N3O5

Molecular Weight: 345.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt -

Specification

Molecular Formula C13H10F3N3O5
Molecular Weight 345.23 g/mol
IUPAC Name 4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7)
Standard InChI Key LUEICJHGNZWQGM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzohydrazide backbone substituted at the para position with a 2,5-dioxopyrrolidinyl (maleimide) group. The TFA counterion enhances solubility in polar aprotic solvents, a critical factor for synthetic manipulations. Key structural identifiers include:

PropertyValue
IUPAC Name4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide; 2,2,2-trifluoroacetic acid
Canonical SMILESC1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O
InChI KeyLUEICJHGNZWQGM-UHFFFAOYSA-N
PubChem CID138585550

The maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) is electrophilic, enabling thiol-selective conjugation via Michael addition, while the hydrazide group (-NH-NH₂) facilitates carbonyl-dependent reactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Maleimide Formation: Cyclization of maleamic acid derivatives using acetic anhydride and sodium acetate at elevated temperatures (120°C), as demonstrated in analogous maleimide syntheses .

  • Benzohydrazide Coupling: Reaction of the maleimide intermediate with benzohydrazide in dichloromethane (DCM) or 1,2-dimethoxyethane (DME), mediated by coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine (TEA) .

Representative Reaction Conditions:

StepReagents/ConditionsYield
1Sodium acetate, acetic anhydride, 120°C20%
2BOP, TEA, DCM, 24h, 20°C42–73%

The TFA salt forms during purification via acidification, stabilizing the hydrazide moiety against oxidation.

Physicochemical Properties

Solubility and Stability

While explicit solubility data for this compound are unavailable, analogous maleimide-hydrazides exhibit:

  • High solubility in DMSO (>50 mg/mL) and moderate solubility in DCM or ethyl acetate.

  • pH-dependent stability, with hydrazide groups prone to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.0 ppm), maleimide vinyl protons (δ 6.7–6.8 ppm), and hydrazide NH (δ 9.5–10.5 ppm).

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 346.23 and [M+TFA]⁻ adducts.

Research Applications and Findings

Bioconjugation

The compound’s maleimide group reacts selectively with cysteine thiols (k ≈ 10³–10⁴ M⁻¹s⁻¹), while the hydrazide forms stable hydrazones with aldehydes or ketones. This dual reactivity enables its use as a heterobifunctional crosslinker for:

  • Antibody-drug conjugates (ADCs) .

  • Site-specific protein labeling (e.g., fluorescent probes).

Pharmaceutical Intermediate

In drug discovery, the TFA salt form improves solubility during high-throughput screening. Derivatives of this compound have been explored as:

  • Protease inhibitors: Maleimide groups target catalytic cysteine residues.

  • Anticancer agents: Hydrazide moieties chelate metal ions involved in tumor progression.

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